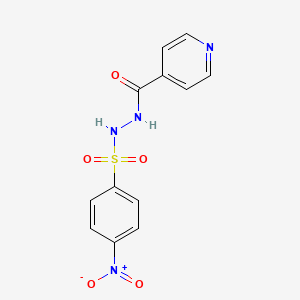![molecular formula C24H17IN2O2S B11537304 O-{4-[(4-iodophenyl)carbamoyl]phenyl} naphthalen-2-ylcarbamothioate](/img/structure/B11537304.png)
O-{4-[(4-iodophenyl)carbamoyl]phenyl} naphthalen-2-ylcarbamothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesis Routes: The synthetic preparation of Iodothioflupram involves several steps. One common method starts with the reaction of 2-iodophenol (o-iodophenol) with a suitable amine to form the carbamoylphenyl group. Subsequently, this intermediate reacts with naphthalen-2-yl isothiocyanate to yield Iodothioflupram . The overall synthetic route can be summarized as follows:
Formation of Carbamoylphenyl Intermediate:
Reaction with Naphthalen-2-yl Isothiocyanate:
Industrial Production: Industrial-scale production methods typically involve optimization of the synthetic steps, purification, and isolation of the final compound. These processes are carried out in specialized chemical facilities.
Analyse Chemischer Reaktionen
Iodothioflupram can undergo various chemical reactions due to its functional groups:
Substitution Reactions: The iodine substituent can be replaced by other groups (e.g., alkyl, aryl) through nucleophilic substitution reactions.
Cyclization Reactions: The carbamoylphenyl group can cyclize with the naphthalen-2-ylcarbamothioate moiety, leading to the formation of heterocyclic compounds.
Common reagents and conditions depend on the specific reactions being performed.
Wissenschaftliche Forschungsanwendungen
Iodothioflupram has diverse applications:
Chemistry: It serves as a valuable synthetic intermediate for the preparation of other compounds.
Biology and Medicine: Researchers study its interactions with biological targets, potential therapeutic effects, and toxicity profiles.
Industry: It may find use in materials science or as a building block for specialty chemicals.
Wirkmechanismus
The exact mechanism by which Iodothioflupram exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Iodothioflupram’s uniqueness lies in its combination of the iodophenyl, carbamoylphenyl, and naphthalen-2-ylcarbamothioate moieties. Similar compounds include other iodophenyl derivatives and thioflupram analogs.
Eigenschaften
Molekularformel |
C24H17IN2O2S |
|---|---|
Molekulargewicht |
524.4 g/mol |
IUPAC-Name |
O-[4-[(4-iodophenyl)carbamoyl]phenyl] N-naphthalen-2-ylcarbamothioate |
InChI |
InChI=1S/C24H17IN2O2S/c25-19-8-11-20(12-9-19)26-23(28)17-6-13-22(14-7-17)29-24(30)27-21-10-5-16-3-1-2-4-18(16)15-21/h1-15H,(H,26,28)(H,27,30) |
InChI-Schlüssel |
KAVUBJOVLZJCPP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=S)OC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11537223.png)
![3,4-Difluoro-N'-[(1E)-1-[3-fluoro-4-(piperidin-1-YL)phenyl]ethylidene]benzohydrazide](/img/structure/B11537224.png)

![4-methyl-N-[3-({(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B11537237.png)
![N'-[(E)-(4-Butoxyphenyl)methylidene]-4-methylbenzohydrazide](/img/structure/B11537240.png)
![2,4-dichloro-N'-[(1Z)-1-(4-methoxyphenyl)butylidene]benzohydrazide](/img/structure/B11537245.png)

![(2Z,5E)-2-[(2,4-dimethylphenyl)imino]-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B11537264.png)
![6-[(2E)-2-(2-chloro-5-nitrobenzylidene)hydrazinyl]-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B11537271.png)

![2-(2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetohydrazide](/img/structure/B11537273.png)
![N-cyclohexyl-2-[(6-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11537276.png)
![2-[(E)-[(4-Bromophenyl)imino]methyl]-4-chloro-3,5-dimethyl-6-nitrophenol](/img/structure/B11537277.png)
![2-(4-bromophenyl)-4-{4-[2-(4-bromophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl}-5-phenyl-1H-imidazole](/img/structure/B11537296.png)
